2-Amino-5-phenyl-1,3,4-selenadiazole
Description
Properties
IUPAC Name |
5-phenyl-1,3,4-selenadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3Se/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICUUIUEMMMADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C([Se]2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 Amino 5 Phenyl 1,3,4 Selenadiazole and Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The combination of various spectroscopic methods provides a comprehensive characterization of the 2-amino-5-phenyl-1,3,4-selenadiazole molecule, from its proton and carbon framework to the specific functionalities and the heteroatoms defining its chemical nature.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the structure, dynamics, and chemical environment of the constituent atoms. For the characterization of 2-amino-5-phenyl-1,3,4-selenadiazole, a multi-nuclear NMR approach is typically employed.
The ¹H NMR spectrum of 2-amino-5-phenyl-1,3,4-selenadiazole is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the amino group. The protons of the phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring if derivatives are considered. The protons of the primary amino group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears in the range of δ 3.0-5.0 ppm. In some instances, this signal can be broader and less distinct. For comparison, in a series of 2-arylamino-1,3-selenazoles, the proton at position 5 of the selenazole ring shows coupling with the ⁷⁷Se nucleus, with coupling constants around 48 Hz. nih.gov While 2-amino-5-phenyl-1,3,4-selenadiazole does not have a proton at the corresponding position, this highlights the potential for observing such couplings in related derivatives.
No specific experimental data for 2-Amino-5-phenyl-1,3,4-selenadiazole was found in the search results. The following table is based on expected chemical shift ranges for similar structures.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.0 - 8.0 | Multiplet (m) |
| Amino-H (NH₂) | 3.0 - 5.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-amino-5-phenyl-1,3,4-selenadiazole, distinct signals are expected for the two carbons of the selenadiazole ring and the carbons of the phenyl group. The carbon atom of the selenadiazole ring attached to the phenyl group (C5) and the one attached to the amino group (C2) are expected to resonate at significantly different chemical shifts due to the different electronic effects of the substituents. Based on data for related 2-aryl-1,3,4-selenadiazoles, the C2 and C5 carbons of the selenadiazole ring are expected in the region of δ 150-170 ppm. researchgate.net The phenyl carbons will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the selenadiazole ring) showing a distinct chemical shift.
No specific experimental data for 2-Amino-5-phenyl-1,3,4-selenadiazole was found in the search results. The following table is based on expected chemical shift ranges from related structures. researchgate.netresearchgate.net
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (Selenadiazole ring) | 160 - 170 |
| C5 (Selenadiazole ring) | 150 - 160 |
| Phenyl C (ipso) | ~130 |
| Phenyl C (ortho, meta, para) | 120 - 130 |
¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. In 2-amino-5-phenyl-1,3,4-selenadiazole, there are three nitrogen atoms: two in the selenadiazole ring (N3 and N4) and one in the amino group. The chemical shifts of the ring nitrogens are influenced by their position within the heterocyclic system and by the substituents on the ring. Studies on substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles have shown that ¹⁵N chemical shifts can be effectively correlated with electronic substituent effects. researchgate.netnih.gov For 2-aryl-1,3,4-selenadiazoles, the ¹⁵N NMR signals are expected to be in a range characteristic for azole compounds, and their precise values can provide insight into the electronic distribution within the selenadiazole ring. researchgate.net The amino nitrogen will have a chemical shift typical for primary amines, which is generally in a different region compared to the heterocyclic nitrogens.
No specific experimental data for 2-Amino-5-phenyl-1,3,4-selenadiazole was found in the search results. The following table is based on expected chemical shift ranges from related structures. researchgate.netresearchgate.net
| Nitrogen Type | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| N3/N4 (Selenadiazole ring) | -150 to -50 (relative to CH₃NO₂) |
| Amino-N (NH₂) | -350 to -300 (relative to CH₃NO₂) |
With a natural abundance of 7.63%, the ⁷⁷Se nucleus is amenable to NMR studies and provides direct information about the selenium atom in the heterocycle. The ⁷⁷Se chemical shift is highly sensitive to the electronic environment and the nature of the substituents on the selenadiazole ring. For 2-aryl-1,3,4-selenadiazoles, the ⁷⁷Se chemical shifts have been reported and correlated with Hammett substituent parameters, indicating a strong influence of the electronic nature of the aryl group on the selenium nucleus. researchgate.net It is expected that the ⁷⁷Se chemical shift for 2-amino-5-phenyl-1,3,4-selenadiazole will fall within the characteristic range for selenadiazoles. In related 2-arylamino-1,3-selenazoles, 2D ¹H-⁷⁷Se HMBC spectra have been utilized to determine ⁷⁷Se NMR data more efficiently. nih.gov
No specific experimental data for 2-Amino-5-phenyl-1,3,4-selenadiazole was found in the search results. The following table is based on expected chemical shift ranges from related structures. researchgate.netclockss.org
| Nucleus | Expected Chemical Shift Range (δ, ppm, relative to Me₂Se) |
|---|---|
| ⁷⁷Se | 600 - 800 |
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of 2-amino-5-phenyl-1,3,4-selenadiazole is expected to show characteristic absorption bands for the N-H, C=N, and C-N bonds, as well as vibrations associated with the aromatic phenyl ring. The N-H stretching vibrations of the primary amino group are typically observed as two bands in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the selenadiazole ring is expected in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration is typically observed in the 1350-1250 cm⁻¹ region. For comparison, the related 2-amino-5-phenyl-1,3,4-oxadiazole shows characteristic IR bands that can be used as a reference. researchgate.net
No specific experimental data for 2-Amino-5-phenyl-1,3,4-selenadiazole was found in the search results. The following table is based on expected absorption frequencies for its functional groups. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3400 - 3200 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Selenadiazole (C=N) | Stretching | 1650 - 1550 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Amino (N-H) | Bending | 1650 - 1580 |
| Selenadiazole (C-N) | Stretching | 1350 - 1250 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation patterns. For 2-amino-5-phenyl-1,3,4-selenadiazole (C₈H₇N₃Se), the theoretical molecular weight is approximately 224.13 g/mol .
In a typical mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key confirmatory feature would be the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes (notably ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), with ⁸⁰Se being the most abundant. This pattern serves as a distinct signature for selenium-containing compounds.
Studies on related 1,2,5-selenadiazoles indicate that common fragmentation pathways involve the elimination of the selenium atom or the loss of small molecules like HCN. scispace.com High-resolution mass spectrometry (HRMS) on related compounds like 2,5-diphenyl-1,3,4-selenadiazole has been used to confirm the elemental composition with high accuracy. nih.gov For instance, the ESI-MS spectrum of 4-nitrobenzo[c] researchgate.netiosrjournals.orgsigmaaldrich.comselenadiazole shows a clear [M+H]⁺ peak at m/z 229.10, confirming its molecular mass.
Table 1: Molecular Weight Data for 2-Amino-5-phenyl-1,3,4-selenadiazole
| Compound Name | Molecular Formula | Calculated Molecular Weight (g/mol) | Expected Key MS Feature |
|---|---|---|---|
| 2-Amino-5-phenyl-1,3,4-selenadiazole | C₈H₇N₃Se | 224.13 | Molecular ion peak [M]⁺ with characteristic selenium isotopic pattern |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like 2-amino-5-phenyl-1,3,4-selenadiazole, the spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.
Table 2: UV-Vis Absorption Data for an Analogous Compound
| Compound Name | Solvent | λmax (nm) | Assigned Transition | Reference |
|---|---|---|---|---|
| 2-Amino-5-phenyl-1,3,4-oxadiazole | Not Specified | 252 | π → π | researchgate.net |
| 319 | n → π |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While the crystal structure of 2-amino-5-phenyl-1,3,4-selenadiazole has not been reported, the structure of its sulfur analogue, 2-amino-5-phenyl-1,3,4-thiadiazole, has been studied in detail by X-ray diffraction. researchgate.net Given the chemical similarity, its structure serves as an excellent model. The thiadiazole analogue crystallizes in the monoclinic space group P2(1)/c. researchgate.net In the crystal, the molecules form dimers through intermolecular hydrogen bonds between the amino group of one molecule and a nitrogen atom of the heterocyclic ring of another. researchgate.net These dimers are further arranged in infinite layers. researchgate.net It is highly probable that 2-amino-5-phenyl-1,3,4-selenadiazole would adopt a similar crystal packing, driven by comparable hydrogen bonding interactions. X-ray analyses of other complex heterocyclic systems containing selenadiazole or thiadiazole rings have been crucial in confirming their molecular structures and understanding their packing in the solid state. nih.govmdpi.commdpi.com
Table 3: Crystallographic Data for the Analogous Compound 2-Amino-5-phenyl-1,3,4-thiadiazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃S |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 11.085(3) |
| b (Å) | 7.544(3) |
| c (Å) | 11.180(3) |
| β (°) | 115.22(2) |
| Volume (ų) | 845.8(5) |
| Z (Molecules per unit cell) | 4 |
Elemental Composition Analysis
Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and confirm its empirical formula.
For 2-amino-5-phenyl-1,3,4-selenadiazole (C₈H₇N₃Se), the theoretical elemental composition can be calculated from its atomic constituents and molecular weight. Experimental values obtained from an elemental analyzer for a pure sample are expected to align closely with these calculated values, typically within a margin of ±0.4%. This analysis is a standard procedure for the characterization of newly synthesized compounds. nih.govresearchgate.net
Table 4: Elemental Composition of 2-Amino-5-phenyl-1,3,4-selenadiazole
| Element | Molecular Formula | Theoretical (%) | Experimental (%) |
|---|---|---|---|
| Carbon (C) | C₈H₇N₃Se | 42.87 | Expected to be within ±0.4% of theoretical values |
| Hydrogen (H) | 3.15 | ||
| Nitrogen (N) | 18.75 | ||
| Selenium (Se) | 35.23 |
Compound List
Biological Activities and Preclinical Investigations of 2 Amino 5 Phenyl 1,3,4 Selenadiazole and Its Analogues
In Vitro Anticancer and Antiproliferative Efficacy
The 1,3,4-selenadiazole (B1620084) scaffold has emerged as a promising heterocyclic motif in the design of novel anticancer agents. Extensive preclinical investigations have demonstrated the potent in vitro cytotoxic and antiproliferative effects of 2-amino-5-phenyl-1,3,4-selenadiazole and its analogues against a variety of human cancer cell lines. These compounds have been shown to induce cancer cell death through multiple mechanisms, including the activation of apoptotic pathways, modulation of cell cycle progression, and inhibition of crucial cellular targets.
Evaluation in Human Cancer Cell Lines (e.g., leukemia, colon, lung, breast, prostate, fibrosarcoma, cervical)
A significant body of research has been dedicated to evaluating the in vitro anticancer activity of 2-amino-5-phenyl-1,3,4-selenadiazole and its derivatives across a diverse panel of human cancer cell lines. These studies have consistently highlighted the potential of this chemical class as broad-spectrum anticancer agents.
Substituted selenadiazoles have been tested for their antiproliferative and cytotoxic activities against leukemia (CCRF-CEM), colon (HT-29), lung (HTB-54), and breast (MCF-7) cancer cells. nih.gov Notably, several derivatives exhibited significant activity against MCF-7 breast cancer cells, with some compounds showing nanomolar GI₅₀ values. nih.gov One particular derivative, compound 2f, demonstrated a more favorable antitumoral profile than the established chemotherapeutic agents vinorelbine (B1196246) and paclitaxel. nih.gov Another compound, 6-bromo nih.govresearchgate.netclockss.orgselenadiazolo[3,4-b]pyridine (2a), was found to be the most active in these studies. nih.govresearchgate.net
Further investigations into selenazole derivatives have also shown significant cytotoxic properties against HCT-116 (colon), Hep-G2 (liver), A-549 (lung), and MCF-7 (breast) cancer cell lines. clockss.org Similarly, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles, structurally related to the selenadiazole core, were analyzed for their cytotoxicity against six human cancer cell lines, including those of the pancreas (PaCa2), breast (MCF7, MDA-MB-231), and prostate. nih.gov One of these compounds, an indolyl-1,3,4-thiadiazole derivative (5m), was particularly effective in suppressing cancer cell growth, with an IC₅₀ of 1.5 µM in PaCa2 cells. nih.gov
The antiproliferative activity of these compounds is often influenced by the nature and position of substituents on the phenyl ring and the selenadiazole core. For instance, the introduction of specific groups like 4-dimethylamino and 3,4,5-trimethoxy on the C-2 phenyl ring of indolyl-1,3,4-thiadiazoles induced selectivity against MCF7 and MDA-MB-231 breast cancer cell lines. nih.gov
Table 1: In Vitro Anticancer Activity of Selenadiazole Analogues
Mechanistic Investigations of Cytotoxic Effects
To understand the underlying basis for the observed anticancer activity, researchers have delved into the molecular mechanisms by which 2-amino-5-phenyl-1,3,4-selenadiazole and its analogues exert their cytotoxic effects. These investigations have revealed a multi-pronged approach, targeting several key cellular processes involved in cancer cell survival and proliferation.
A primary mechanism of action for many selenadiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.
For example, 6-bromo nih.govresearchgate.netclockss.orgselenadiazolo[3,4-b]pyridine was found to have a potent apoptogenic effect in MCF-7 cells, 3.9 times higher than that of the known apoptosis inducer, camptothecin. nih.govresearchgate.net Similarly, a synthetic selenium compound, 2-(4-methylphenyl)-1,3-selenazol-4-one, induced apoptosis in both human ovarian cancer (SKOV3) and human leukemia (HL-60) cell lines. nih.gov The apoptotic process was confirmed by observations of phosphatidylserine (B164497) (PS) externalization, DNA fragmentation, and a decrease in mitochondrial membrane potential (MMP). nih.gov
Further mechanistic studies on related thiazole (B1198619) derivatives in leukemia cells revealed an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, along with a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These compounds also induced the cleavage of PARP1 and caspase-3, key executioners of apoptosis. ukrbiochemjournal.org In a different study, treatment with certain 1,3,4-thiadiazole (B1197879) derivatives led to a significant increase in the Bax/Bcl-2 ratio and caspase-9 levels in HepG2 and MCF-7 cells, indicating activation of the intrinsic apoptotic pathway. nih.gov
In addition to inducing apoptosis, 2-amino-5-phenyl-1,3,4-selenadiazole analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. This disruption prevents cancer cells from dividing and proliferating.
Treatment of MCF-7 cells with 6-bromo nih.govresearchgate.netclockss.orgselenadiazolo[3,4-b]pyridine resulted in cell cycle arrest, characterized by a significant decrease in the G₀/G₁ phase cell population and an increase in the number of cells in the S and G₂/M phases. nih.gov This suggests a mitotic arrest occurring before metaphase. nih.gov Another 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells, which was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov
Furthermore, a class of 2-anilino-4-amino-5-aroylthiazoles, which are also inhibitors of tubulin polymerization, caused HeLa cells to arrest in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a characteristic feature of agents that disrupt microtubule dynamics. nih.gov
The anticancer effects of 2-amino-5-phenyl-1,3,4-selenadiazole and its analogues can also be attributed to their ability to inhibit specific cellular targets that are critical for cancer cell growth and metabolism.
Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov Several selenadiazole-related compounds have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, a series of triazole-based compounds were designed as antimitotic agents that exhibit potent inhibition of tubulin polymerization. nih.gov These compounds, such as T115, were shown to compete with colchicine (B1669291) for its binding site on β-tubulin. nih.gov
Glutaminase (B10826351): Cancer cells often exhibit a heightened dependence on glutamine metabolism, a phenomenon known as "glutamine addiction". semanticscholar.org The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is a key player in this metabolic reprogramming. researchgate.net Consequently, GLS has emerged as an attractive therapeutic target. Researchers have explored the bioisosteric replacement of the sulfur atom with selenium in known glutaminase inhibitors, leading to the development of novel 1,3,4-selenadiazole-containing compounds. researchgate.net These selenium analogues demonstrated enhanced inhibition of the kidney-type glutaminase (KGA) isoform and more potent inhibition of cancer cells compared to their sulfur-containing counterparts. researchgate.net
The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which some selenadiazole derivatives exert their anticancer effects. researchgate.net ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. mdpi.comresearchgate.net
Novel 1,3,4-selenadiazole compounds designed as glutaminase inhibitors were found to be more potent inducers of ROS compared to their sulfur-containing analogues. researchgate.net This increased ROS production contributes to their enhanced ability to inhibit cancer cell growth. researchgate.net The generation of ROS can disrupt the cellular redox balance and overwhelm the antioxidant defense mechanisms of cancer cells, pushing them towards apoptosis. researchgate.netmdpi.com
Table 2: Mechanistic Insights into the Cytotoxicity of Selenadiazole Analogues
Interaction with Nucleic Acid Structures (e.g., G-quadruplex DNA)
Non-canonical DNA structures, such as G-quadruplexes (G4s), have emerged as significant targets for anticancer therapeutics. ias.ac.in These four-stranded structures are prevalent in the telomeric regions and promoter areas of numerous proto-oncogenes, playing roles in gene regulation and genomic stability. ias.ac.innih.gov The stabilization of G-quadruplexes by small molecule ligands can inhibit the activity of enzymes like telomerase and downregulate oncogene expression, presenting a viable strategy for cancer treatment. nih.gov
While the direct interaction of 2-amino-5-phenyl-1,3,4-selenadiazole with G-quadruplex DNA is not extensively documented in the reviewed literature, the broader class of heterocyclic compounds has been a focus of such research. For instance, various ligands, including triazole derivatives, have been synthesized and shown to stabilize G-quadruplex DNA structures, leading to reduced tumor cell proliferation. nih.gov The development of ligands that can selectively bind to G4 structures over the canonical double-helical DNA is a critical area of research. ias.ac.in Techniques such as competition dialysis are employed to screen compounds against a variety of nucleic acid structures to determine their binding preferences. psu.edu The exploration of selenium-derivatized nucleic acids themselves, such as 2-seleno-uridine, has also been crucial for structural studies of RNA and its complexes, utilizing advanced methods like SAD/MAD phasing in X-ray crystallography. nih.gov This underscores the importance of the selenium atom in the study of nucleic acid interactions, suggesting that selenadiazole derivatives could be promising candidates for future G-quadruplex ligand design.
Selective Cytotoxicity Profiling against Normal Cell Lines
A critical aspect of anticancer drug development is selective toxicity, where a compound is significantly more harmful to cancer cells than to normal, healthy cells. Several studies on selenadiazole and isosteric thiadiazole analogues have demonstrated promising selectivity.
For instance, a series of benzo[c] rsc.orgrsc.orgsemanticscholar.orgselenadiazole-5-carboxylic acid (BSCA) derivatives were tested for their anti-proliferative activity against a panel of human cancer cell lines and their selectivity was examined in non-malignant breast (184B5) and lung (BEAS-2B) cell lines. nih.gov One particular selenadiazole derivative, compound 7 , was identified as a selectively toxic agent against cancer cells. nih.gov Another study highlighted that the cellular uptake of a different selenadiazole derivative, isopropyl benzo[c] rsc.orgrsc.orgsemanticscholar.orgselenadiazole-5-carboxylate (4d ), was much higher in A549 cancer cells than in normal HK-2 cells, confirming its selective growth inhibition of cancer cells. rsc.org
Similarly, research on related 1,3,4-thiadiazole derivatives has shown encouraging results. A 2-amino-1,3,4-thiadiazole derivative (1o ) exhibited high cytotoxic activity against the HepG2 liver cancer cell line (IC₅₀ value of 8.6 μM) while being non-toxic to the normal LLC-PK1 kidney cell line. nih.gov In another study, tegafur (B1684496) derivatives containing a 1,3,4-thiadiazole moiety were evaluated against several cancer cell lines and the human bronchial epithelial (Beas-2B) normal cell line, with some compounds showing good anticancer activity. nih.gov This consistent observation of selectivity across various selenadiazole and thiadiazole analogues underscores the potential of this chemical scaffold in developing safer chemotherapeutic agents.
Comparative Activity with Known Antineoplastic Agents (Cell Line Studies)
To gauge the potential of new therapeutic candidates, their activity is often compared against established antineoplastic agents. Selenadiazole derivatives have shown comparable or, in some cases, superior activity to well-known cancer drugs in cell line studies.
In one study, a 6-bromo rsc.orgrsc.orgsemanticscholar.orgselenadiazolo[3,4-b]pyridine derivative (2f ) demonstrated a better antitumoral profile than vinorelbine and paclitaxel, which are first-line treatments for advanced cancers. dntb.gov.uaresearchgate.net Another compound from the same study, 2a , induced apoptosis at a rate 3.9 times higher than the positive control, camptothecin. dntb.gov.uaresearchgate.net
The isosteric 1,3,4-thiadiazole analogues have also been benchmarked against standard drugs. In studies on HCT-116 colon cancer cells, two 1,2,3-thiadiazole (B1210528) derivatives (3e and 3l ) showed much stronger anticancer activity (IC₅₀ of 7.19 and 6.56μM, respectively) compared to 5-fluorouracil (B62378) (IC₅₀ of 29.50 μM). nih.gov In tests against Huh-7 liver cancer cells, the same compounds showed activity comparable to cisplatin. nih.gov Furthermore, a 2-amino-1,3,4-thiadiazole derivative (1o ) was found to have an IC₅₀ value against the HepG2 cell line that was comparable to the activity of paclitaxel. nih.gov In other research, doxorubicin (B1662922) was used as a reference drug to evaluate the antitumor activity of new 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives. nih.gov
Table 1: Comparative Cytotoxicity of Selenadiazole/Thiadiazole Analogues and Standard Antineoplastic Agents
| Compound/Analogue | Cell Line | Activity Metric (IC₅₀/GI₅₀) | Standard Drug | Standard Drug Activity (IC₅₀) | Source |
|---|---|---|---|---|---|
| Thiadiazole derivative 3l | HCT-116 (Colon) | 6.56 µM | 5-Fluorouracil | 29.50 µM | nih.gov |
| Thiadiazole derivative 3e | HCT-116 (Colon) | 7.19 µM | 5-Fluorouracil | 29.50 µM | nih.gov |
| Thiadiazole derivative 1o | HepG2 (Liver) | 8.6 µM | Paclitaxel | Comparable | nih.gov |
| Selenadiazole derivative 2f | MCF-7 (Breast) | Nanomolar GI₅₀ | Vinorelbine, Paclitaxel | Less active than 2f | dntb.gov.uaresearchgate.net |
Influence of Serum Albumin Binding on Cellular Uptake and Efficacy
Serum albumin is the most abundant protein in blood plasma and functions as a natural carrier for numerous substances, including many therapeutic drugs. nih.govnih.gov The binding of a drug to serum albumin can significantly affect its bioavailability, distribution, and efficacy. rsc.orgnih.gov Studies have shown that this interaction is particularly relevant for selenadiazole derivatives.
Research on a series of selenadiazole analogues (4a–e) demonstrated that these compounds can efficiently bind to bovine serum albumin (BSA) and human serum albumin (HSA). rsc.orgrsc.org This binding was found to promote the cellular uptake of the selenium compounds, thereby enhancing their anticancer activity. rsc.org The study concluded that the differences in the anticancer activities among the tested derivatives could be attributed to their varying binding affinities toward BSA. rsc.org For example, the high binding affinity of isopropyl benzo[c] rsc.orgrsc.orgsemanticscholar.orgselenadiazole-5-carboxylate (4d ) to BSA facilitated its internalization by cancer cells, leading to enhanced efficacy. rsc.org This suggests that serum albumin acts as a drug carrier for these selenadiazole derivatives, effectively delivering them to cancer cells and increasing their therapeutic potential. rsc.org
In Vitro and Preclinical Antimicrobial Potency
In addition to their anticancer properties, selenadiazole compounds and their structural relatives, thiadiazoles, have been investigated for their potential as antimicrobial agents to combat bacterial and fungal infections. nih.govnih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of 1,2,3-selenadiazole have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org In one study, newly synthesized 1,2,3-selenadiazole derivatives showed remarkable biological activity when tested against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Escherichia coli and Salmonella spp (Gram-negative). semanticscholar.org Another investigation found that specific multi-arm 1,2,3-selenadiazole derivatives were highly active against selected pathogenic bacteria. nih.gov
The closely related 1,3,4-thiadiazole scaffold has also yielded potent antibacterial agents. nih.gov For example, 2-amino-5-phenyl substituted 1,3,4-thiadiazole derivatives showed good activity against E. coli and Bacillus organisms when compared with the standard drug Gentamycin. sphinxsai.com Other research has highlighted that introducing halogen atoms to the phenyl-1,3,4-thiadiazole moiety tends to increase antibacterial activity, with a preference for action against Gram-positive bacteria. nih.gov Various derivatives have shown activity against a broad range of bacteria, including Pseudomonas aeruginosa, Streptococcus pneumoniae, and Klebsiella pneumoniae. nih.govnih.gov
Table 2: In Vitro Antibacterial Activity of Selenadiazole/Thiadiazole Analogues
| Compound Class | Bacterial Strain | Gram Type | Observed Activity | Source |
|---|---|---|---|---|
| 1,2,3-Selenadiazole derivatives | Staphylococcus aureus | Positive | High activity | semanticscholar.org |
| 1,2,3-Selenadiazole derivatives | Bacillus cereus | Positive | High activity | semanticscholar.org |
| 1,2,3-Selenadiazole derivatives | Escherichia coli | Negative | High activity | semanticscholar.org |
| 1,2,3-Selenadiazole derivative (3e) | Pseudomonas aeruginosa (resistant) | Negative | Inhibition zone of 13 mm | nih.gov |
| 2-Amino-5-phenyl-1,3,4-thiadiazole derivatives | E. coli & Bacillus sp. | N/A | Good activity vs. Gentamycin | sphinxsai.com |
| 2-Amino-1,3,4-thiadiazole derivative (2g) | Streptococcus faecalis, MSSA, MRSA | Positive | MIC values of 4 to 64 µg/mL | nih.gov |
Antifungal Activity against Fungal Pathogens
The antifungal potential of selenadiazole and thiadiazole derivatives has been explored against several pathogenic fungi. nih.govnih.gov Substituted 1,2,3-selenadiazoles have been identified as having antifungal properties. semanticscholar.orgnih.gov
Studies on the isosteric thiadiazole ring system have provided more extensive data. A variety of 2-amino-5-phenyl substituted 1,3,4-thiadiazole derivatives were screened for antifungal activity against Candida albicans and Saccharomyces cerevisiae. sphinxsai.com Certain compounds exhibited appreciable activity when compared to the standard drug Griseofulvin. sphinxsai.com In a different study, a 2-amino-1,3,4-thiadiazole derivative (2g ) showed potent antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov Research also indicates that while halogenated phenyl-1,3,4-thiadiazole derivatives show good antibacterial action, analogues with oxygenated substituents on the phenyl ring tend to exhibit significant antifungal activity against pathogens like Aspergillus niger and C. albicans. nih.gov
Enzyme Inhibition Studies
A significant area of investigation for selenadiazole compounds is the inhibition of kidney-type glutaminase (KGA), an important target in cancer metabolism. Research has focused on the bioisosteric replacement of the sulfur atom with a selenium atom in known KGA inhibitors like BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) and CB-839 analogues. acs.orgnih.govresearchgate.net
This molecular substitution has proven highly effective. The resulting 1,3,4-selenadiazole compounds demonstrated enhanced KGA inhibition compared to their sulfur-containing counterparts. acs.orgnih.govresearchgate.net For example, a selenium analogue of CB-839, compound 9a8 , was found to be a potent KGA inhibitor with an IC₅₀ value of 0.001 μM. researchgate.net These selenadiazole derivatives also showed improved cellular uptake and higher accumulation in tumors, leading to better inhibition of cancer cells in preclinical models. acs.orgnih.gov Despite this enhanced potency, the selenium analogues, similar to CB-839, resulted in incomplete inhibition of cancer cells in certain xenograft models. nih.govresearchgate.net
The inhibitory potential of selenadiazoles and their analogues extends to several other key enzymes.
Dihydrofolate Reductase (DHFR): While direct inhibition of DHFR by 2-amino-5-phenyl-1,3,4-selenadiazole has not been reported, its thiadiazole analogues have shown activity. Quinazolinone derivatives featuring a 2-(1,3,4-thiadiazolyl)thio substitution have been identified as DHFR inhibitors. mdpi.com Molecular docking studies of these thiadiazole-containing compounds revealed that key amino acids like Glu30, Phe31, and Phe34 are crucial for the binding interaction within the enzyme's active site. mdpi.com DHFR is a well-established target for antimicrobial and anticancer agents, and various heterocyclic compounds, including those with 1,3,4-thiadiazole moieties, are under investigation. nih.govmdpi.com
Xanthine (B1682287) Oxidase (XO): Direct data for 1,3,4-selenadiazoles as XO inhibitors is scarce. However, research on the closely related 1,3-selenazole (B15495438) scaffold has yielded potent inhibitors. A series of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives were found to inhibit xanthine oxidase with potency in the nanomolar range.
Acetylcholinesterase (AChE): Studies on sulfur analogues have shown that 1,3,4-thiadiazole derivatives possess AChE inhibitory activity. Specifically, a series of 5-benzyl-1,3,4-thiadiazole derivatives were synthesized and evaluated, with 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole showing moderate AChE inhibition (IC₅₀ = 33.16 µM). researchgate.net Docking studies suggested that a nitrogen atom of the 1,3,4-thiadiazole ring interacts with the catalytic active site of the enzyme. researchgate.net Other heterocyclic systems, such as 1,3,4-oxadiazoles, have also been explored as AChE inhibitors. nih.gov
Carbonic Anhydrase (hCA I, hCA II): There is currently no available research data describing the inhibition of the cytosolic human carbonic anhydrase isoforms hCA I and hCA II by 2-amino-5-phenyl-1,3,4-selenadiazole or its close analogues. While other heterocyclic sulfonamides and related compounds are known CA inhibitors, this activity has not been documented for the selenadiazole scaffold in the context of these specific isoforms. nih.govnih.gov
| Enzyme Target | Active Analogue Class | Key Findings | Reference |
|---|---|---|---|
| KGA/GAC | 1,3,4-Selenadiazoles | Selenium analogues of CB-839 are potent inhibitors (e.g., IC₅₀ = 0.001 μM for compound 9a8). | researchgate.net |
| DHFR | 1,3,4-Thiadiazoles (Sulfur Analogue) | Quinazolinone derivatives with a 2-(1,3,4-thiadiazolyl)thio moiety act as DHFR inhibitors. | mdpi.com |
| AChE | 1,3,4-Thiadiazoles (Sulfur Analogue) | A 5-benzyl-1,3,4-thiadiazole derivative showed moderate inhibition (IC₅₀ = 33.16 µM). | researchgate.net |
| hCA I, hCA II | N/A | No reported inhibitory activity for selenadiazole or its close analogues. | - |
Other Biologically Relevant Activities (Non-Clinical, Preclinical Scope)
The antiviral potential of this class of compounds has been primarily explored through its sulfur analogues, the 2-amino-1,3,4-thiadiazoles. These derivatives have been investigated for activity against several viruses, including HIV. mdpi.com Structure-activity relationship (SAR) studies on N-aryl-2-arylthioacetamides containing the 2-amino-1,3,4-thiadiazole moiety indicated that the electronic properties of the N-phenyl group influenced anti-HIV-1 potency. mdpi.com Specifically, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl onto the phenyl ring enhanced antiviral activity when compared to the unsubstituted phenyl derivative. mdpi.com
Other selenium-containing compounds have also demonstrated antiviral effects. Selenoesters and selenoanhydrides were found to be potent antiviral agents against herpes simplex virus-2 (HSV-2). nih.gov Additionally, novel 2-amino-1,3,4-thiadiazole derivatives have been patented for their activity against human cytomegalovirus (HCMV), with some compounds showing up to 100% inhibition in polymerase assays. mdpi.com
Preclinical evaluation of the anticonvulsant potential of this heterocyclic family has yielded critical structure-activity insights, primarily from studies of thiadiazole and oxadiazole analogues. Research on substituted 1,3,4-thiadiazoles identified potent anticonvulsant agents. nih.govresearchgate.net However, a key finding from this research is that substitution at the 5-position of the thiadiazole ring is critical for activity. In a series of active 2-(aminomethyl)-1,3,4-thiadiazoles, the 5-(2-biphenylyl) derivative was highly potent, comparing favorably with standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov Crucially, the replacement of this biphenylyl group with a simpler phenyl or benzyl (B1604629) group led to inactive compounds. nih.gov This finding strongly suggests that 2-Amino-5-phenyl-1,3,4-selenadiazole, the subject of this article, is unlikely to possess significant anticonvulsant properties.
Other studies have shown that introducing an amino substituent at the 5-position of a 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole ring can generate respectable anticonvulsant effects, though this is a different heterocyclic system. nih.gov
Anti-inflammatory and Analgesic Properties
While direct experimental data on the anti-inflammatory and analgesic properties of 2-amino-5-phenyl-1,3,4-selenadiazole are not extensively documented in the available literature, significant insights can be drawn from studies on its close structural analogues, particularly those containing a 1,3,4-thiadiazole core. The replacement of the sulfur atom with selenium is a common strategy in medicinal chemistry to modulate pharmacological activity, suggesting that the findings for thiadiazole analogues are highly relevant.
Research into 2,5-disubstituted 1,3,4-thiadiazole derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. nih.gov In one study, a series of Schiff base derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole were synthesized and evaluated. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, while analgesic effects were determined by the tail-flick method. nih.gov Certain derivatives exhibited noteworthy activity when compared to standard drugs like diclofenac (B195802) and aspirin. nih.gov
Specifically, derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole showed promising results. Compounds where the 2-amino group was condensed with substituted aromatic aldehydes demonstrated good anti-inflammatory and analgesic responses. nih.gov This indicates that the 2-amino-5-phenyl-1,3,4-thiadiazole scaffold is a viable template for developing new anti-inflammatory and analgesic compounds. nih.gov Further supporting this, other studies on related structures, such as 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, also reported significant anti-inflammatory and analgesic activities without the common gastrointestinal side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com Moreover, the selenium-containing analogues, specifically a series of 2-amino-5-selenothiazoles, have also been reported to possess anti-inflammatory and analgesic properties, directly highlighting the potential of selenium-based heterocycles in this therapeutic area. researchgate.net
| Compound Series | Test Model | Activity | Key Findings |
|---|---|---|---|
| 2-Amino-disubstituted-1,3,4-thiadiazoles (Schiff bases) | Carrageenan-induced rat paw edema | Anti-inflammatory | Compounds VIb and VIc exhibited good activity compared to standard drug diclofenac. |
| 2-Amino-disubstituted-1,3,4-thiadiazoles (Schiff bases) | Tail flick method | Analgesic | Compound VIc showed good activity in comparison to the standard drug aspirin. |
Antioxidant Capacity
The potential antioxidant capacity of 2-amino-5-phenyl-1,3,4-selenadiazole is strongly suggested by the well-established role of organoselenium compounds in mitigating oxidative stress. nih.gov Selenium is an essential trace element integral to the function of key antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx) and thioredoxin reductase (TrxR). nih.gov The incorporation of selenium into heterocyclic molecules is a recognized strategy for developing novel antioxidants. nih.gov Many classes of organoselenium compounds, including selenides, diselenides, and various selenium-containing heterocycles, have demonstrated significant protective properties against oxidative damage. nih.gov
Studies on the oxadiazole and thiadiazole analogues of the target compound further support its antioxidant potential. For instance, a series of 2-amino-5-R-1,3,4-oxadiazoles bearing a hindered phenol (B47542) moiety were synthesized and showed potent antioxidant activity, in some cases superior to the widely used antioxidant butylated hydroxytoluene (BHT). researchgate.netmdpi.com The antioxidant properties of these compounds were evaluated in a model reaction of oleic acid oxidation, where they effectively reduced the concentration of both primary (hydroperoxides) and secondary oxidation products. researchgate.net
Similarly, other research has focused on various substituted 1,3,4-oxadiazole (B1194373) and thiazole derivatives, consistently reporting significant radical scavenging capabilities. nih.govmdpi.com For example, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives reported promising results in multiple antioxidant assays, including DPPH, hydroxyl (OH), and nitric oxide (NO) radical scavenging, as well as iron chelation. mdpi.com One derivative, in particular, demonstrated 80.23% radical scavenging potential in the DPPH assay. mdpi.com Another investigation into novel 1,3,4-oxadiazole derivatives found that specific compounds were more effective against DPPH radicals than the standard antioxidant BHT. uobaghdad.edu.iq Given that the 1,3,4-oxadiazole and 1,3,4-thiadiazole cores serve as effective scaffolds for antioxidant compounds, the presence of a selenium atom in 2-amino-5-phenyl-1,3,4-selenadiazole is anticipated to confer potent antioxidant properties due to selenium's inherent redox activity.
| Compound Series | Assay/Method | Key Findings | Reference |
|---|---|---|---|
| 2-N-Amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazoles | Oleic acid oxidation | Exhibited antioxidant capacity superior or comparable to BHT. | mdpi.com |
| Quinazoline-4-one and oxazine-4-one derivatives of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | DPPH radical scavenging | Compounds 10 and 13 were found to be more effective than BHT. | uobaghdad.edu.iq |
| 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, hydroxyl, nitric oxide, superoxide (B77818) radical scavenging | Compounds with electron-donating substituents showed significant radical scavenging potential. | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | DPPH, OH, NO scavenging, Iron chelation | Derivative Ox-6f showed promising results with 80.23% DPPH radical scavenging. | mdpi.com |
Structure Activity Relationship Sar and Molecular Design Strategies
Influence of Substituents on Biological Activity
The nature and position of substituents on the 2-amino-5-phenyl-1,3,4-selenadiazole scaffold are critical determinants of its biological activity. Researchers have systematically introduced various functional groups to probe the electronic and steric requirements for optimal interaction with biological targets.
Studies on analogous 2-amino-5-substituted-1,3,4-thiadiazole derivatives have provided valuable insights that can be extrapolated to their selenadiazole counterparts. For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, compounds with electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) on the phenyl ring exhibited significant antibacterial activity. imist.ma Conversely, the presence of electron-withdrawing groups such as halogens (e.g., chloro, fluoro) has also been shown to enhance antimicrobial properties in similar heterocyclic systems. sphinxsai.comnih.gov Specifically, halogenated derivatives of 2-amino-1,3,4-thiadiazoles demonstrated a preference for activity against Gram-positive bacteria, while oxygenated substituents on the phenyl ring conferred greater antifungal activity. sphinxsai.com
The position of the substituent on the phenyl ring is equally important. For example, in a study of 5-styryl-2-amino-1,3,4-thiadiazole derivatives, the specific placement of groups on the phenyl ring was found to be a key factor in their biological effects. chemmethod.com These findings suggest that a systematic exploration of mono-, di-, and tri-substituted phenyl analogues of 2-amino-5-phenyl-1,3,4-selenadiazole is a promising strategy for optimizing its therapeutic potential.
Table 1: Influence of Phenyl Ring Substituents on the Antimicrobial Activity of Analogous 1,3,4-Thiadiazole (B1197879) Derivatives
| Compound Series | Substituent (R) on Phenyl Ring | Observed Activity | Reference |
|---|---|---|---|
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | -H, -Cl, -CH3 | Significant antibacterial activity | imist.ma |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Halogens (-F, -Cl, -Br) | Enhanced antibacterial activity (Gram-positive) | sphinxsai.com |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Oxygenated groups (-OH, -OCH3) | Enhanced antifungal activity | sphinxsai.com |
The 2-amino group is a key functional moiety that significantly contributes to the biological activity of 2-amino-5-phenyl-1,3,4-selenadiazole. Its basicity and hydrogen-bonding capacity often play a crucial role in the interaction with biological targets. Studies on related 2-amino-1,3,4-thiadiazoles have shown that the free amino group is often essential for maximum antibacterial activity. nih.gov
Derivatization of this amino group offers a valuable strategy for modulating the compound's physicochemical properties and biological activity. Common modifications include the formation of Schiff bases (imines), amides, and sulfonamides. For instance, the reaction of 2-amino-5-(phenyl substituted)-1,3,4-thiadiazole derivatives with various aldehydes to form Schiff's bases has been explored to generate compounds with a range of antimicrobial activities. sphinxsai.com Similarly, acylation of the amino group to form amides is another common derivatization. In some cases, substitution on the amino group can lead to a decrease in activity, as observed in a study where the order of activity was methyl > ethyl > phenyl substitution. nih.gov However, in other instances, derivatization can lead to enhanced or novel activities. The reactivity of the amino group makes it a versatile handle for creating a diverse library of compounds for biological screening. nih.gov
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. The substitution of sulfur with selenium in the 1,3,4-thiadiazole ring to yield a 1,3,4-selenadiazole (B1620084) is a classic example of this approach. mdpi.com Selenium is larger, more polarizable, and has a lower electronegativity than sulfur, which can lead to altered bond lengths, angles, and electronic distribution within the heterocyclic ring. These subtle changes can impact the molecule's pharmacokinetic profile and its interaction with biological targets. scilit.com
Comparative studies on 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have shown that while they share similar synthetic pathways, their biological activities can differ significantly. mdpi.com For example, in some series of compounds, the thiadiazole derivatives have been found to exhibit superior antimicrobial or anticancer activity compared to their oxadiazole counterparts. nih.gov This suggests that the nature of the heteroatom in the five-membered ring is a critical determinant of biological function. Although direct comparative studies between 2-amino-5-phenyl-1,3,4-thiadiazole and its selenadiazole analogue are not extensively reported, the known differences between sulfur and selenium suggest that such a bioisosteric replacement would likely modulate the biological activity. The introduction of selenium can sometimes lead to compounds with enhanced potency or a different spectrum of activity. scilit.com
Computational Chemistry and Molecular Modeling
In recent years, computational methods have become indispensable tools in drug discovery and development. Molecular modeling techniques, particularly molecular docking, provide valuable insights into the potential interactions between a ligand and its biological target at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 2-amino-5-phenyl-1,3,4-selenadiazole and its derivatives, docking studies can be employed to understand how they might bind to the active site of a target enzyme or receptor, which is often a crucial step in elucidating their mechanism of action. These simulations can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov
Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to its target protein. The binding affinity is often expressed as a docking score, which is a numerical value that represents the strength of the interaction. tandfonline.com For instance, in a study of imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors, compounds with higher inhibitory potential in vitro also showed more favorable (i.e., more negative) binding scores in molecular docking analyses. tandfonline.com
For 2-amino-5-phenyl-1,3,4-selenadiazole derivatives, docking studies could be performed against the active sites of various microbial enzymes to rationalize their antimicrobial activity. By comparing the docking scores and binding poses of a series of analogues, researchers can develop SAR models that correlate structural features with binding affinity. For example, a docking study might reveal that a particular substituent on the phenyl ring forms a crucial hydrogen bond with an amino acid residue in the active site, thereby explaining its enhanced activity. These predictions can then guide the synthesis of new derivatives with improved binding affinities and, consequently, greater biological potency. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Identification of Key Amino Acid Residues for Interaction
Molecular docking studies are instrumental in identifying the specific amino acid residues within a biological target's active site that interact with ligands like 2-amino-5-phenyl-1,3,4-selenadiazole derivatives. While specific studies on this exact molecule are limited, research on analogous 1,3,4-thiadiazole and other 1,3,4-selenadiazole derivatives provides significant insights into likely interaction patterns.
These studies reveal that the heterocyclic core and its substituents can form various non-covalent interactions, which are crucial for biological activity. For instance, in the context of cancer targets, derivatives have shown the ability to interact with key enzymes. Molecular docking of a 1,3,4-thiadiazole derivative, SHP099, with the SHP2 allosteric site showed hydrogen bond interactions with residues such as Thr108, Arg111, and Phe113. nih.gov Similarly, studies on carvone-isoxazoline-selenadiazole hybrids have demonstrated strong docking interactions with apoptosis-related proteins like caspases. tandfonline.com In antibacterial research, thiadiazole derivatives have been shown to form conventional hydrogen bonds with amino acid residues like THR 110, SER 111, and ASP 279 in bacterial target proteins. nih.gov The 2-amino group and the nitrogen atoms within the selenadiazole ring are frequently identified as key hydrogen bond donors and acceptors, respectively. The phenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket.
These interactions are fundamental to the inhibitory mechanism of these compounds. The following table summarizes examples of key amino acid interactions observed in related heterocyclic compounds.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| SHP2 Allosteric Site | Thr108, Arg111, Phe113 | Hydrogen Bond | nih.gov |
| Caspase-3 | Not specified | Apoptosis Induction | tandfonline.com |
| Bacterial Proteins | THR 110, SER 111, SER 113, ASP 279 | Hydrogen Bond | nih.gov |
| E. coli FabH | Not specified | Critical residues in active site | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic and Reactivity Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For 2-amino-5-phenyl-1,3,4-selenadiazole and its analogs, DFT calculations provide valuable data on electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rdd.edu.iqresearchgate.netjobrs.edu.iq The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller energy gap generally indicates higher reactivity. tandfonline.comrdd.edu.iq
Studies on related structures show that substituents on the phenyl ring significantly influence the electronic environment and reactivity. rdd.edu.iqresearchgate.netjobrs.edu.iq Electron-donating groups tend to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity, while electron-withdrawing groups have the opposite effect. rdd.edu.iq For example, a study on carvone-isoxazoline-selenadiazole hybrids identified a derivative with a low HOMO-LUMO energy gap of 3.2 eV, indicating high reactivity. tandfonline.com Molecular Electrostatic Potential (MEP) analysis, another DFT-based calculation, helps to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.com This information is crucial for understanding how the molecule interacts with biological targets. sapub.org
The table below presents representative data from DFT studies on related selenadiazole and thiadiazole derivatives.
| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Carvone-isoxazoline-selenadiazole hybrid | DFT/B3LYP/6-311++G(d,p) | - | - | 3.2 | tandfonline.com |
| 4-(4-substituted phenyl)-1,2,5-selenadiazole (NMe2 sub) | DFT (B3LYP/3-21G) | - | - | Reduced by 0.960 | rdd.edu.iqresearchgate.net |
| 2-amino-5-phenyl-1,3,4-thiadiazole | DFT (B3LYP/6-31G(d)) | - | - | - | nih.gov |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT (B3LYP) | - | - | 2.426 | sapub.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations are employed to assess the stability and dynamic behavior of a ligand-protein complex. nih.gov For derivatives of the 1,3,4-selenadiazole scaffold, MD simulations can validate the binding modes predicted by molecular docking and provide insights into the conformational changes of both the ligand and the protein upon binding. tandfonline.commdpi.com
Pharmacophore Modeling and QSAR (Quantitative Structure-Activity Relationship) Studies
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are two key in silico strategies used to guide the design of new drug candidates. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. mdpi.comresearchgate.net For the 1,3,4-selenadiazole class, a pharmacophore model would highlight the spatial arrangement of the amino group, the selenadiazole ring nitrogens, and the phenyl ring as crucial for interaction with a receptor. This model can then be used to screen large databases of compounds to find new scaffolds that match these features, a process known as virtual screening. mdpi.com
QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model is built by correlating calculated molecular descriptors (physicochemical, electronic, topological) with experimentally determined activity. nih.gov For 1,3,4-thiadiazole derivatives, QSAR studies have successfully created models to predict their inhibitory activity against targets like carbonic anhydrase IX. nih.gov These models help in understanding which properties are most important for activity and in predicting the potency of newly designed compounds before their synthesis. researchgate.net
| Descriptor Type | Examples | Relevance to Activity | Reference |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Membrane permeability, binding affinity | nih.govresearchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, electrostatic interactions | nih.gov |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching | nih.gov |
| Steric | Molecular Volume, Surface Area | Fit within the binding pocket | nih.gov |
In Silico ADMET Prediction (conceptual, without specific data)
Before a compound can become a drug, it must exhibit acceptable pharmacokinetic properties, summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction uses computational models to estimate these properties for a candidate molecule early in the drug discovery process, saving time and resources. rjptonline.orgveterinaria.org
For a compound like 2-amino-5-phenyl-1,3,4-selenadiazole, these predictions are conceptual but critical. Absorption models predict how well the compound is absorbed, for instance, from the human intestine. researchgate.netDistribution is assessed by predicting parameters like blood-brain barrier (BBB) permeability, which determines if a compound can enter the central nervous system, and plasma protein binding. researchgate.netjaptronline.comMetabolism predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Excretion pathways are estimated. Finally, Toxicity models predict potential adverse effects, such as mutagenicity, carcinogenicity, or acute toxicity (e.g., LD50 value). tandfonline.comveterinaria.org These predictions are often guided by established rules like Lipinski's Rule of Five, which helps to assess a compound's drug-likeness and likelihood of oral bioavailability. japtronline.com
| ADMET Property | Key Prediction Parameter | Significance | Reference |
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. | researchgate.net |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines potential for CNS effects. | researchgate.netjaptronline.com |
| Metabolism | CYP450 Enzyme Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability. | japtronline.com |
| Excretion | Renal or Biliary Clearance | Influences dosing frequency and half-life. | |
| Toxicity | LD50, Mutagenicity (Ames test) | Assesses safety profile and potential for adverse effects. | tandfonline.comveterinaria.org |
Rational Design Principles for Novel 1,3,4-Selenadiazole Scaffolds
Rational design combines insights from SAR, computational modeling, and structural biology to create novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. rsc.org For the 1,3,4-selenadiazole scaffold, several design principles can be applied:
Scaffold Hopping and Bioisosteric Replacement: The 1,3,4-selenadiazole ring itself can be considered a bioisostere of the more common 1,3,4-thiadiazole or 1,3,4-oxadiazole (B1194373) rings. nih.govnih.gov The presence of the selenium atom can alter electronic properties, bond angles, and metabolic stability, potentially leading to improved activity or a different pharmacological profile. tandfonline.com
Structure-Guided Modification: Based on docking and MD simulation results, the 2-amino-5-phenyl-1,3,4-selenadiazole structure can be systematically modified. For example, if docking reveals a vacant hydrophobic pocket near the phenyl ring, adding a lipophilic substituent (e.g., a chloro or methyl group) to the ring could enhance binding affinity. Similarly, if the 2-amino group forms a crucial hydrogen bond, protecting it from metabolism while retaining its H-bonding capacity could be a design goal.
Optimization of Electronic Properties: DFT calculations guide the selection of substituents to fine-tune the molecule's reactivity. rdd.edu.iq If a particular biological mechanism requires the molecule to act as an electron donor, substituents that raise the HOMO energy level would be incorporated.
Improving ADMET Properties: In silico ADMET predictions can flag potential liabilities. If a compound is predicted to have poor oral absorption, its structure can be modified (e.g., by reducing the number of rotatable bonds or adding polar groups) to improve this property. nih.gov
By integrating these computational and theoretical approaches, researchers can move beyond trial-and-error synthesis and rationally design novel 1,3,4-selenadiazole derivatives with a higher probability of success as therapeutic agents.
Future Horizons in 2-Amino-5-phenyl-1,3,4-selenadiazole Research: A Perspective
The unique chemical architecture of 2-Amino-5-phenyl-1,3,4-selenadiazole, incorporating a reactive amino group, a versatile phenyl ring, and a biologically significant selenadiazole core, positions it as a compelling scaffold for medicinal chemistry and materials science. While initial studies have hinted at its potential, the comprehensive exploration of this compound and its analogs is still in its nascent stages. Future research efforts are poised to unlock its full potential through innovative synthetic strategies, targeted derivatization, and a deeper understanding of its biological interactions.
Q & A
Q. Key Variables :
- Solvent polarity (DMF enhances cyclization efficiency).
- Temperature control to avoid side reactions.
- Stoichiometric ratios of oxidizing agents (e.g., Fe³⁺:substrate = 1:1).
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 2-amino-5-phenyl-1,3,4-selenadiazole?
Q. Answer :
- Spectroscopy :
- IR : Identify N–H stretches (~3300 cm⁻¹) and C–Se vibrations (500–600 cm⁻¹). Compare with thiadiazole data (C–S at ~650 cm⁻¹) .
- NMR : ¹H NMR for aromatic protons (δ 7.2–8.1 ppm) and NH₂ (δ 5.5–6.0 ppm). ¹³C NMR for C–Se coupling (JC–Se ≈ 15–20 Hz). ⁷⁷Se NMR (if accessible) confirms selenium incorporation (δ ~200–400 ppm).
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ group).
- Chromatography : HPLC (C18 column, methanol/water) to assess purity (>98%).
Validation : Cross-reference with X-ray crystallography for unambiguous structural confirmation.
Advanced: How can molecular dynamics (MD) simulations and electrochemical methods elucidate the corrosion inhibition mechanism of 2-amino-5-phenyl-1,3,4-selenadiazole on mild steel?
Q. Answer :
- Electrochemical Techniques :
- MD Simulations :
Q. Experimental Design :
- Vary inhibitor concentration (0.1–5 mM) and temperature (25–60°C).
- Use AFM or SEM to validate surface morphology changes.
Advanced: What methodological approaches are recommended for evaluating the antimicrobial efficacy of 2-amino-5-phenyl-1,3,4-selenadiazole derivatives?
Q. Answer :
- In Vitro Assays :
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiadiazole derivatives showed MIC values of 8–32 µg/mL .
- Agar Diffusion : Measure zone of inhibition (ZOI) at 50–200 µg/disc.
- Structure-Activity Relationships (SAR) :
- Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring to enhance lipophilicity and membrane penetration.
- Assess cytotoxicity via MTT assay on mammalian cell lines (e.g., HEK-293).
Validation : Compare with positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics.
Advanced: How can 2-amino-5-phenyl-1,3,4-selenadiazole be integrated into metal-phthalocyanine complexes for nonlinear optical (NLO) applications?
Q. Answer :
- Synthesis :
- Ligand substitution: React selenadiazole with phthalonitrile derivatives in refluxing DMF to form selenadiazole-phthalocyanine conjugates.
- Metalation: Introduce Zn²⁺ or Co²⁺ via template synthesis (e.g., DBU catalyst).
- Characterization :
- UV-Vis : Q-band absorption (~670 nm) indicates π-π* transitions.
- Z-Scan Technique : Measure nonlinear refractive index (n₂) and absorption coefficient (β). Thiadiazole-phthalocyanines exhibited n₂ ≈ 10⁻¹¹ cm²/W .
- Applications : Optical limiting devices or photodynamic therapy agents.
Challenges : Selenium’s larger atomic radius may alter stacking interactions compared to sulfur analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
